N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with nitro and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2,5-difluoroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the difluorophenyl group can be further functionalized
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: N-(2,5-difluorophenyl)-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation .
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-difluorophenyl)-2-pyrazinecarboxamide: Similar in structure but with a pyrazine ring instead of a nitrobenzene ring.
N-(2,5-difluorophenyl)-2-(2-isopropylphenoxy)acetamide: Contains an isopropylphenoxy group instead of a nitro group.
4-(2,5-difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide: Contains a pyrrole ring and a piperidine group
Uniqueness
N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H8F2N2O4S |
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Molecular Weight |
314.27 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H8F2N2O4S/c13-8-1-6-11(14)12(7-8)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H |
InChI Key |
SFPGSXBFJAOWED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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